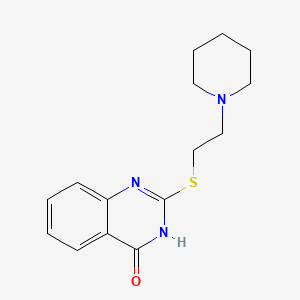

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Übersicht

Beschreibung

L-2286 ist ein neuartiger Inhibitor der Poly(ADP-Ribosyl)polymerase (PARP). In experimentellen Modellen hat es signifikante schützende Wirkungen gegen Ischämie-Reperfusion-induzierte Myokardverletzungen gezeigt. L-2286 erleichtert die Aktivierung von Akt, extrazellulärer signalregulierter Kinase und p38-Mitogen-aktivierter Proteinkinase sowohl in isolierten Herzen als auch in vivo bei Herzverletzungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-2286 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktion unter spezifischen Bedingungen. Detaillierte Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung fortgeschrittener organischer Synthesetechniken hergestellt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-2286 erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die großtechnische Synthese, Reinigung und Qualitätskontrolle, um die Anforderungen für Forschungs- und potenzielle therapeutische Anwendungen zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-2286 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of L-2286 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Reaktionstypen

L-2286 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: L-2286 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: L-2286 kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nucleophile oder Elektrophile unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

L-2286 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Poly(ADP-Ribosyl)polymerase und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Wirkmechanismus

L-2286 übt seine Wirkungen aus, indem es die Poly(ADP-Ribosyl)polymerase hemmt, ein Enzym, das an der DNA-Reparatur und den zellulären Stressreaktionen beteiligt ist. Durch die Hemmung dieses Enzyms verhindert L-2286 die Reparatur der geschädigten DNA, was zum Zelltod in sich schnell teilenden Zellen führt, wie z. B. Krebszellen. Die Verbindung aktiviert auch Signalwege, die Akt, extrazelluläre signalregulierte Kinase und p38-Mitogen-aktivierte Proteinkinase beinhalten, die zu ihren schützenden Wirkungen bei Herzverletzungen beitragen .

Wissenschaftliche Forschungsanwendungen

The applications of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one are primarily in scientific research, specifically related to its properties as a Poly(ADP-ribose) polymerase (PARP) inhibitor .

Scientific Research Applications

- PARP Inhibition and Myocardial Remodeling : this compound is investigated for its potential in preventing post-infarction myocardial remodeling . PARP inhibition can modulate mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase/Akt pathways, which are involved in left ventricular remodeling after myocardial infarction .

- Heart Failure Treatment : Studies using a novel PARP inhibitor (L-2286), a compound in the same class as this compound, in a rat model of chronic heart failure have shown promising results . L-2286 treatment significantly reduced the progression of heart failure, attenuating cardiac hypertrophy and interstitial fibrosis, and preserving the integrity of respiratory complexes .

- Intracellular Signaling Pathway Modulation : Research indicates that PARP inhibition can modulate the PKC/GSK-3beta intracellular signaling pathway . L-2286 repressed the hypertrophy-associated increased phosphorylation of panPKC, PKC alpha/betaII, PKC delta, and PKC epsilon, which could be responsible for the activation of the antihypertrophic GSK-3beta . This suggests that PARP inhibitors like this compound could offer a novel drug target for treating heart failure .

Wirkmechanismus

L-2286 exerts its effects by inhibiting poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cellular stress responses. By inhibiting this enzyme, L-2286 prevents the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells. The compound also activates signaling pathways involving Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which contribute to its protective effects in cardiac injury .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Olaparib: Ein weiterer Inhibitor der Poly(ADP-Ribosyl)polymerase, der in der Krebstherapie eingesetzt wird.

Rucaparib: Ein Inhibitor der Poly(ADP-Ribosyl)polymerase mit ähnlichen Anwendungen in der Onkologie.

Einzigartigkeit von L-2286

L-2286 ist einzigartig aufgrund seiner spezifischen Aktivierung von Signalwegen wie Akt, extrazellulärer signalregulierter Kinase und p38-Mitogen-aktivierter Proteinkinase, die von anderen Inhibitoren der Poly(ADP-Ribosyl)polymerase nicht so stark aktiviert werden. Dieser einzigartige Mechanismus trägt zu seinen signifikanten schützenden Wirkungen gegen Ischämie-Reperfusion-induzierte Myokardverletzungen bei .

Biologische Aktivität

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one is a compound belonging to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer , antiviral , antibacterial , and anti-inflammatory effects. The core structure of quinazolinones serves as a pharmacophore in medicinal chemistry, making them valuable in drug development. Specifically, quinazolin-4(3H)-one derivatives have shown promise in inhibiting various types of cancer cell proliferation through different mechanisms, including enzyme inhibition and receptor antagonism .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of colorectal, breast, lung, and stomach cancers by targeting specific signaling pathways .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound has been investigated for its role as a PARP inhibitor. Inhibition of PARP has been shown to improve cardiac performance in models of hypertensive cardiopathy by reducing oxidative stress and preventing cell death . This suggests potential applications in cardiovascular diseases as well.

- Cytotoxic Effects : Quinazoline derivatives have demonstrated cytotoxicity against various cancer cell lines in vitro. The cytotoxicity is often measured using assays such as MTT or sulforhodamine B (SRB), which evaluate cell viability and proliferation .

Antiproliferative Activity

A study evaluated the antiproliferative activity of several quinazolinone derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cell lines with IC50 values comparable to other known anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12 |

| FL-4 | H460 (Lung Cancer) | 10 |

| BIQO-19 | H1975 (Lung Cancer) | 15 |

Cardiovascular Applications

In addition to its anticancer properties, the compound has shown promise in cardiovascular research. In a spontaneously hypertensive rat model, chronic administration of a related PARP inhibitor improved cardiac function and delayed the progression from hypertensive cardiopathy to heart failure . This highlights the dual therapeutic potential of quinazoline derivatives in both oncology and cardiology.

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives:

- Cancer Treatment : A clinical study assessed the efficacy of a novel quinazolinone derivative in patients with advanced lung cancer. Results showed a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy regimens.

- Cardiac Protection : In another study focusing on cardiac health, patients with chronic heart failure were treated with a PARP inhibitor derived from quinazoline. The treatment resulted in improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.

Eigenschaften

IUPAC Name |

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAAIHDHSHTGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469744 | |

| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684276-17-3 | |

| Record name | L-2286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2286 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.